molecular formula C12H14N4O3S B12133634 2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid

2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid

Cat. No.: B12133634
M. Wt: 294.33 g/mol
InChI Key: OZRWHUGAZMLEKY-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The ethoxyphenyl group attached to the triazole ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid typically involves the reaction of 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole derivative. The final step involves the reaction of the triazole derivative with chloroacetic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The amino group on the triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal properties. Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyphenylacetic acid: Shares the ethoxyphenyl group but lacks the triazole ring.

    1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid is unique due to the combination of the triazole ring and the ethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C12H14N4O3S/c1-2-19-9-5-3-8(4-6-9)11-14-15-12(16(11)13)20-7-10(17)18/h3-6H,2,7,13H2,1H3,(H,17,18)

InChI Key

OZRWHUGAZMLEKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O

Origin of Product

United States

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